N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is an intricate organic compound often discussed in the realms of medicinal chemistry and pharmacology. Its structure combines multiple functional groups, offering a rich playground for chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis techniques. The synthetic route may begin with the formation of the piperidine ring, followed by substitution reactions to introduce the benzyl group and the methylthio substituent. The formation of the tetrahydropyran ring and carboxamide functionality often follows.
Industrial Production Methods: On an industrial scale, the production of this compound might be streamlined using continuous flow chemistry techniques to ensure higher yields and better reaction control. The choice of solvents, catalysts, and reaction conditions would be optimized for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound is capable of undergoing various reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Can be achieved using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reducing certain functional groups.
Substitution: Often uses nucleophiles like hydroxide ions (OH-) or alkoxides (RO-).
Major Products: The primary products from these reactions depend on the specific functional groups involved. Oxidation may lead to sulfoxides or sulfones, reduction can convert carbonyl groups to alcohols, and substitution can introduce a variety of new substituents depending on the nucleophile used.
Scientific Research Applications
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has multiple scientific research applications:
Chemistry: Used in organic synthesis as an intermediate for the preparation of more complex molecules.
Biology: In studies of receptor-ligand interactions, given its structure may allow it to bind to specific biological targets.
Medicine: Investigated for its potential pharmacological effects, particularly in targeting neurological pathways or certain enzyme systems.
Industry: Applications may include the development of new materials or catalytic processes.
Mechanism of Action
The precise mechanism by which N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exerts its effects would depend on its interaction with biological molecules. It could involve binding to receptor sites, modulating enzyme activity, or altering membrane permeability. These interactions typically trigger a cascade of biochemical events, altering cellular responses and functions.
Comparison with Similar Compounds
Comparing this compound to similar ones highlights its unique aspects. Compounds like N-((1-(2-(methylthio)phenethyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-(pyridin-4-yl)tetrahydro-2H-pyran-4-carboxamide share similarities in structure but differ in their functional groups or substituents, which can affect their reactivity and biological activity.
N-((1-(2-(methylthio)phenethyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-(pyridin-4-yl)tetrahydro-2H-pyran-4-carboxamide
This compound stands out in terms of its synthetic complexity and potential applications in various scientific fields. Its multifaceted nature provides a rich area for exploration and innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2S/c1-31-24-10-6-5-7-22(24)20-28-15-11-21(12-16-28)19-27-25(29)26(13-17-30-18-14-26)23-8-3-2-4-9-23/h2-10,21H,11-20H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXFPAQMBIHETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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